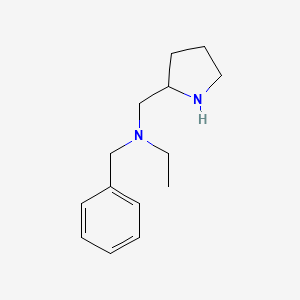

Benzyl-ethyl-pyrrolidin-2-ylmethyl-amine

Description

Benzyl-ethyl-pyrrolidin-2-ylmethyl-amine is a secondary amine characterized by a pyrrolidine ring substituted with benzyl, ethyl, and methylamine groups. It is structurally distinct due to its combination of a five-membered pyrrolidine ring and branched alkyl/aryl substituents.

Properties

IUPAC Name |

N-benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-16(12-14-9-6-10-15-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWFLHHYCLWAHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-ethyl-pyrrolidin-2-ylmethyl-amine typically involves the reaction of benzyl chloride with ethyl-pyrrolidin-2-ylmethyl-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate nucleophiles under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

BEPMA serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the preparation of optically active 1-substituted 2-(aminomethyl)pyrrolidines, which are precursors for drugs like Levosulpiride , Sultopride , and Amilsulpiride . These drugs are primarily used for their antipsychotic and gastroprokinetic properties . The process of synthesizing these compounds often requires the enantiomeric resolution of racemic mixtures, where BEPMA plays a pivotal role.

1.2 Mechanism of Action

The pharmacological activity of drugs derived from BEPMA is attributed to their ability to interact with neurotransmitter systems in the brain. For instance, Levosulpiride acts as a selective antagonist at dopamine D2 receptors, which is beneficial in treating conditions such as schizophrenia and functional dyspepsia .

Synthetic Methodologies

2.1 Enzymatic Resolution

Recent studies have demonstrated that BEPMA can be resolved into its enantiomers using microbial lipases. This enzymatic method provides high enantioselectivity (over 99%) and is advantageous compared to traditional chemical methods that often yield lower purities and require more hazardous reagents . The reaction typically involves the acylation of racemic amines with benzyl acetate in the presence of specific lipases, leading to the formation of the desired enantiomeric product.

Table 1: Comparison of Synthetic Methods for BEPMA Derivatives

| Method | Enantioselectivity | Yield (%) | Advantages |

|---|---|---|---|

| Enzymatic Resolution | >99% | High | Eco-friendly, high selectivity |

| Chemical Resolution | Variable | Low | Often requires hazardous reagents |

| Direct Synthesis | N/A | Moderate | Simpler but less selective |

Case Studies

3.1 Case Study on Levosulpiride Synthesis

A notable case study involves the synthesis of Levosulpiride from racemic 2-(aminomethyl)-1-ethyl pyrrolidine using BEPMA as an intermediate. The process utilized lipases from Pseudomonas cepacia and Candida rugosa, achieving excellent yields and enantioselectivity . This method highlights the efficiency and safety of using biocatalysts in pharmaceutical synthesis.

3.2 Development of New Therapeutics

Research has also explored the potential of BEPMA derivatives in developing new therapeutic agents targeting various diseases, including cancer. For example, derivatives have been investigated for their ability to inhibit specific deubiquitinase complexes, which are implicated in tumor progression . This avenue represents a promising area for future research.

Mechanism of Action

The mechanism of action of Benzyl-ethyl-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Benzyl-ethyl-pyrrolidin-2-ylmethyl-amine and related compounds:

Structural and Functional Analysis

Core Ring Systems

- Pyrrolidine vs. Piperidine/Pyridine : this compound’s pyrrolidine ring (5-membered) offers greater conformational flexibility compared to piperidine (6-membered) in N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine . Pyridine-containing analogs (e.g., Di(pyridin-2-yl)amine) exhibit aromaticity, influencing electronic properties and binding interactions .

Substituent Effects

Coordination Chemistry

- Mercury complexes like [Benzyl(2-pyridylmethyl)amine]-dichloridomercury(II) highlight the utility of amine ligands in metal coordination, relevant to catalysis or material science .

Biological Activity

Benzyl-ethyl-pyrrolidin-2-ylmethyl-amine, an organic compound with the molecular formula C₁₄H₂₂N₂, features a unique structure that includes a benzyl group attached to a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology.

Structural Characteristics

The compound is characterized by:

- Molecular Weight : Approximately 218.34 g/mol

- Functional Groups : The presence of an amine group allows for acid-base interactions, while the benzyl group can participate in electrophilic aromatic substitution reactions. The pyrrolidine ring's nitrogen atom contributes to nucleophilic substitution reactions, enhancing the compound's reactivity and potential biological interactions.

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant activity against various cancer cell lines. This compound has shown promise in:

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against specific cancer cell lines, although detailed IC50 values are not yet available for this compound specifically.

Table 1: Comparative Anticancer Activity of Pyrrolidine Derivatives

Neuropharmacological Effects

Compounds similar to this compound often interact with neurotransmitter systems, potentially offering neuroprotective effects:

- Neurotransmitter Modulation : The compound may influence synaptic transmission and neuronal activity through interactions with neurotransmitter receptors.

The precise mechanism of action for this compound remains to be fully elucidated. However, studies suggest that it may:

- Interact with neurotransmitter receptors, influencing synaptic functions.

- Exhibit cytotoxic effects through apoptosis induction in cancer cells.

- Act as an inhibitor in specific enzymatic pathways related to cancer progression .

Case Studies and Research Findings

Several studies have focused on related compounds and their biological activities:

- Antitumor Activity : A study demonstrated that a related pyrrolidine compound decreased viability in aggressive breast cancer cell lines by over 55% at a concentration of 10 µM after three days of treatment .

- Neuroprotective Effects : Computational methods predict that derivatives may possess antioxidant properties, which could protect against oxidative stress in neurological disorders.

Future Directions

Given its structural properties and preliminary findings, further research is warranted to explore:

- Structure–Activity Relationships (SAR) : Investigating how variations in structure affect biological activity will be crucial for drug development.

Table 2: Potential Research Directions for this compound

| Research Area | Focus |

|---|---|

| Anticancer Drug Development | Testing against various cancer cell lines |

| Neuropharmacology | Interaction studies with neurotransmitter systems |

| Mechanistic Studies | Elucidating specific pathways affected by the compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.